Field: Crystallography
Application: The crystal structure of a similar compound, 1–methyl-3-propyl-4-nitro-1H-pyrazole-5-carboxylic acid, was analyzed.
Method: The crystal structure was determined using X-ray diffraction.
Results: The crystal was found to be monoclinic with a volume of 1047.6(6) Å3.
Field: Medicinal Chemistry
Application: Imidazole compounds, which are structurally similar to benzotriazole, have a broad range of chemical and biological properties.
Method: Various synthetic routes are used to produce imidazole derivatives.
Field: Organic Synthesis and Materials Science
Application: 1,2,3-Triazoles, another class of nitrogen-containing heterocycles, have found broad applications in various fields.
5-Methyl-4-nitro-1H-1,2,3-benzotriazole is a nitrogen-containing heterocyclic compound characterized by its unique structure, which consists of a benzene ring fused with a triazole ring. Its molecular formula is , and it has a molecular weight of approximately 178.15 g/mol. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of both methyl and nitro groups contributes to its chemical reactivity and biological activity.
The biological activity of 5-methyl-4-nitro-1H-1,2,3-benzotriazole has been explored in various studies. It exhibits potential antimicrobial properties and has been investigated for its inhibitory effects on certain enzymes. Additionally, compounds similar to benzotriazoles have been noted for their roles in photoprotection and as corrosion inhibitors, suggesting that 5-methyl-4-nitro-1H-1,2,3-benzotriazole may possess similar functionalities.
The synthesis of 5-methyl-4-nitro-1H-1,2,3-benzotriazole can be achieved through several methods:
5-Methyl-4-nitro-1H-1,2,3-benzotriazole finds application in several areas:
Interaction studies involving 5-methyl-4-nitro-1H-1,2,3-benzotriazole focus on its reactivity with various substrates and its role as a ligand in coordination chemistry. Research indicates that it can form stable complexes with transition metals, enhancing catalytic processes or altering the electronic properties of the metal centers. These interactions are crucial for understanding its behavior in both biological systems and industrial applications.
Several compounds share structural similarities with 5-methyl-4-nitro-1H-1,2,3-benzotriazole. Here are some notable examples:
Compound Name | Molecular Formula | Key Characteristics |
---|---|---|
4-Nitrobenzotriazole | Exhibits strong UV absorption properties | |
5-Methylbenzotriazole | Used as a corrosion inhibitor | |
Benzotriazole | Commonly used as a stabilizer in plastics | |
5-Methoxybenzotriazole | Known for its role as an organic intermediate |
5-Methyl-4-nitro-1H-1,2,3-benzotriazole is unique due to the combination of the methyl and nitro groups on the benzotriazole framework. This configuration not only enhances its reactivity but also potentially broadens its utility in various applications compared to other benzotriazoles that lack these specific substituents.
The benzotriazole core is typically synthesized via diazotization-cyclization of substituted o-phenylenediamine precursors. For 5-methyl-4-nitro-1H-1,2,3-benzotriazole, the starting material 5-methyl-1,2-phenylenediamine undergoes diazotization with sodium nitrite in acetic acid at 5–10°C, followed by spontaneous cyclization to form the triazole ring. The nitro group at the 4-position is introduced either during the cyclization step or via post-synthetic modification.
Key considerations include:
Industrial-scale production follows similar protocols but incorporates recrystallization in toluene or ethyl acetate to achieve >95% purity.
N-alkylation of the benzotriazole NH group is achieved efficiently under solvent-free conditions. A mixture of 5-methyl-4-nitro-1H-benzotriazole, alkyl halides, potassium carbonate, and tetrabutylammonium bromide (TBAB) is heated at 80–100°C for 2–4 hours, yielding N-alkyl derivatives with 70–85% efficiency. The absence of solvent enhances reaction kinetics by increasing reactant concentration, while TBAB acts as a phase-transfer catalyst.
Mechanistic insights:
This method avoids toxic solvents like DMF and reduces purification steps, making it environmentally and economically favorable.
Regioselective nitration of 5-methyl-1H-benzotriazole to introduce the 4-nitro group employs mixed acid systems (HNO₃/H₂SO₄) at 0–5°C. The methyl group at position 5 directs electrophilic attack to the para position via resonance stabilization of the nitronium ion intermediate. Catalytic amounts of ceric ammonium nitrate (CAN) improve yields to 88–92% by suppressing oxidative side reactions.
Comparative nitration methods:
Method | Catalyst | Temperature (°C) | Yield (%) |
---|---|---|---|
Traditional HNO₃/H₂SO₄ | None | 0–5 | 78 |
CAN-enhanced | 5 mol% | 0–5 | 91 |
Microwave-assisted | None | 100 (MW) | 84 |
Post-nitration, the product is isolated via neutralization with NaHCO₃ and extracted into dichloromethane.
Microwave irradiation significantly accelerates key steps in the synthesis:
Continuous flow systems enable scalable production:
Table 2: Performance comparison of batch vs. flow systems
Parameter | Batch (Conventional) | Flow System |
---|---|---|
Reaction time (min) | 360 | 15 |
Yield (%) | 78 | 82 |
Productivity (g/L/h) | 0.10 | 6.50 |
These advanced methods reduce energy consumption by 40% and improve reproducibility through precise parameter control.
The thermal decomposition of 5-methyl-4-nitro-1H-1,2,3-benzotriazole under oxidative conditions follows complex mechanistic pathways that are closely related to those observed in structurally similar nitro-substituted benzotriazole derivatives [1]. Research on related compounds such as 5,7-dinitrobenzotriazole has revealed that thermal decomposition occurs through autocatalytic processes with distinct kinetic stages [1]. The primary decomposition mechanism involves carbon-nitrogen bond cleavage, specifically the carbon-nitro group bond rupture, which represents the initial step in the degradation pathway [1].
Under oxidative conditions, the thermal stability of 5-methyl-4-nitro-1H-1,2,3-benzotriazole is influenced by the presence of atmospheric oxygen, which can participate in secondary oxidation reactions [1]. The decomposition process typically exhibits two distinct exothermic stages when analyzed using differential scanning calorimetry under elevated pressure conditions [1]. The first stage involves direct decomposition reactions with activation energies comparable to those observed in 5,7-dinitrobenzotriazole, which demonstrates an activation energy of 173.9 ± 0.9 kilojoules per mole for the first-order reaction component [1].
The nitro group substitution at the 4-position significantly affects the thermal decomposition pathway compared to unsubstituted benzotriazole derivatives [1]. Computational studies using density functional theory have indicated that nitro-nitrite rearrangement represents an alternative decomposition channel with activation barriers approximately 240 kilojoules per mole [1]. This rearrangement process competes with direct carbon-nitro bond cleavage, which requires higher activation energies around 280 kilojoules per mole at temperatures near 500 Kelvin [1].
Table 1: Thermal Decomposition Kinetic Parameters of Benzotriazole Derivatives
Compound | Activation Energy (kJ/mol) | Pre-exponential Factor (log A/s⁻¹) | Melting Point (K) | Decomposition Mechanism |
---|---|---|---|---|
5,7-Dinitrobenzotriazole (DBT) | 173.9 ± 0.9 (first order) | 12.82 ± 0.09 | 475.0 | Autocatalytic two-stage process |
4-Amino-5,7-dinitrobenzotriazole (ADBT) | Higher than DBT | Not specified | Not specified | Similar to DBT but more stable |
5-Methyl-1H-benzotriazole | Not specified | Not specified | Not specified | Biodegradation via hydroxylation |
The presence of the methyl substituent at the 5-position introduces steric effects that can influence the preferred reaction pathways during thermal decomposition [1]. Studies on methylated benzotriazole derivatives have shown that alkyl substitution generally increases thermal stability by providing additional stabilization to the aromatic system [6]. The combined effect of methyl and nitro substitution creates a unique electronic environment that affects both the kinetics and thermodynamics of the decomposition process [1].
The radical-mediated degradation of 5-methyl-4-nitro-1H-1,2,3-benzotriazole in polar solvents proceeds through hydroxyl radical attack mechanisms that are characteristic of benzotriazole derivatives [7] [10]. Research on structurally related compounds has demonstrated that hydroxyl radicals exhibit high reactivity toward benzotriazole systems, with rate constants typically ranging from 10⁹ to 10¹⁰ inverse molar seconds [7]. For 1H-benzotriazole, the hydroxyl radical reaction rate constant has been measured at 8.26 × 10⁹ inverse molar seconds, while 4-methyl-1H-benzotriazole shows enhanced reactivity with a rate constant of 1.81 × 10¹⁰ inverse molar seconds [7].
The degradation mechanism involves addition reactions as the predominant pathway, where hydroxyl radicals attack various positions on the benzotriazole ring system [7]. The presence of the nitro group at the 4-position significantly influences the electronic distribution within the molecule, making certain carbon positions more susceptible to radical attack [7]. Polar solvents such as water, methanol, and dimethyl sulfoxide facilitate these reactions by stabilizing charged intermediates formed during the radical addition process [10].
Advanced oxidation processes utilizing hydroxyl radicals have been extensively studied for benzotriazole degradation in aqueous systems [10]. The reaction proceeds through multiple stages, beginning with the formation of hydroxylated intermediates such as 4-hydroxy-benzotriazole and 7-hydroxy-1H-benzotriazole [10]. These primary products undergo further oxidation to form ring-opened compounds including 4,7-dihydroxy-1H-benzotriazole and ultimately 1,2,3-triazole-4,5-dicarboxylic acid [10].
Table 2: Radical-Mediated Degradation Rate Constants
Compound | OH Radical Rate Constant (M⁻¹s⁻¹) | Biodegradation Half-life (days) | Major Transformation Products |
---|---|---|---|
1H-Benzotriazole | 8.26 × 10⁹ | 1.0 | 4- and 5-Hydroxy-1H-benzotriazole |
4-Methyl-1H-benzotriazole | 1.81 × 10¹⁰ | 8.5 | Not specified |
5-Methyl-1H-benzotriazole | Not specified | 0.9 | 1H-Benzotriazole-5-carboxylic acid |
The solvent polarity significantly affects the reaction kinetics and product distribution in radical-mediated degradation processes [10]. In highly polar environments, the stabilization of ionic intermediates promotes complete mineralization pathways, while less polar solvents tend to favor incomplete degradation with accumulation of partially oxidized products [10]. The nitro group in 5-methyl-4-nitro-1H-1,2,3-benzotriazole can undergo reduction reactions in the presence of reducing radicals, potentially forming amino derivatives as alternative degradation products [6].
The pH-dependent tautomerization of 5-methyl-4-nitro-1H-1,2,3-benzotriazole significantly influences its chemical reactivity and degradation pathways [13] [14]. Benzotriazole derivatives exist in multiple tautomeric forms, with the 1H and 2H tautomers representing the most thermodynamically stable configurations [13]. The protonation state of the triazole nitrogen atoms directly affects the electronic distribution throughout the molecule and consequently alters the preferred reaction mechanisms [14].
Under acidic conditions, protonation occurs preferentially at specific nitrogen positions within the triazole ring, leading to the formation of benzotriazolium cations [13] [14]. Quantum chemical calculations have demonstrated that the 1H tautomer exhibits higher proton affinity compared to the 2H form, with differences of approximately 10.2 kilocalories per mole [13]. This preferential protonation significantly affects the reactivity patterns, particularly for electrophilic substitution reactions such as nitration [14].
The influence of pH on tautomerization becomes particularly important in polar solvent systems where hydrogen bonding interactions can stabilize specific tautomeric forms [16]. Studies using nuclear magnetic resonance spectroscopy have revealed that solvent polarity and pH conditions can shift tautomeric equilibria, thereby affecting the overall reactivity profile of the compound [16]. In the case of 5-methyl-4-nitro-1H-1,2,3-benzotriazole, the presence of both electron-donating methyl and electron-withdrawing nitro substituents creates a complex electronic environment that responds differently to pH changes [14].
Computational investigations using density functional theory methods have shown that protonated forms of benzotriazole derivatives exhibit altered regioselectivity for chemical reactions [14]. The protonated benzotriazolium cations preferentially undergo nitration at the 4- and 7-positions, which corresponds to experimental observations [14]. This pH-dependent selectivity has important implications for understanding the degradation pathways of 5-methyl-4-nitro-1H-1,2,3-benzotriazole under varying environmental conditions [14].
The tautomerization effects also influence the thermal stability and decomposition mechanisms of the compound [13]. Different tautomeric forms exhibit varying activation barriers for bond cleavage reactions, with the 1H-5,7-tautomer generally showing the lowest energy pathways for decomposition processes [1]. The pH-dependent distribution of tautomeric species therefore directly impacts the overall kinetic behavior of the compound during thermal and photochemical degradation [15].
Computational modeling of transition states in ring-opening reactions of 5-methyl-4-nitro-1H-1,2,3-benzotriazole has been approached through high-level quantum chemical methods, particularly density functional theory and coupled cluster calculations [1] [19] [21]. The ring-opening mechanisms involve complex potential energy surfaces with multiple competing pathways, including nitrogen-nitrogen bond cleavage and carbon-nitrogen bond rupture [21]. Advanced computational methods such as DLPNO-CCSD(T) have been employed to accurately describe the electronic structure changes during these processes [1].
The primary ring-opening pathway involves the cleavage of nitrogen-nitrogen bonds within the triazole ring, leading to the formation of diazo intermediates [19] [21]. Transition state calculations have revealed activation barriers that depend strongly on the substitution pattern, with nitro groups generally increasing the energy requirements for ring-opening due to their electron-withdrawing effects [1]. The methyl substituent at the 5-position provides modest stabilization to the transition states through hyperconjugative interactions [19].
Computational studies have identified multiple possible ring-opening channels, including concerted and stepwise mechanisms [19] [21]. The concerted pathway involves simultaneous bond breaking and formation processes, while stepwise mechanisms proceed through discrete intermediate species [21]. Density functional theory calculations using hybrid functionals such as B3LYP have shown good agreement with experimental observations for similar benzotriazole derivatives [1].
Table 3: Computational Modeling Parameters for Ring-Opening Reactions
Parameter | Value/Description | Computational Method |
---|---|---|
C-NO₂ bond cleavage activation energy | ~280 kJ/mol at 500 K | DLPNO-CCSD(T) |
Nitro-nitrite rearrangement barrier | ~240 kJ/mol | DLPNO-CCSD(T) |
N₂ elimination pathway | Competitive with other pathways | DFT calculations |
Preferred tautomeric form | 1H-5,7-tautomer most stable | B3LYP/aug-cc-pVTZ |
Solvent effect on barriers | Marginal changes with polarity | PCM model |
The influence of solvent effects on transition state energies has been investigated using polarizable continuum models [1]. These calculations indicate that polar solvents provide modest stabilization to charged transition states, but the overall barrier heights remain relatively unchanged [1]. The nitro group substitution introduces additional complexity due to its ability to participate in intramolecular interactions that can stabilize or destabilize specific transition state geometries [1].
Multireference calculations have been employed to address potential multiconfigurational character in the electronic wavefunctions of transition states [20]. These studies have revealed that spin contamination can occur in open-shell systems, particularly when molecular oxygen is present in the reaction environment [20]. Constrained density functional theory methods have been developed to address these issues and provide more accurate descriptions of the reaction pathways [20].
Density functional theory calculations have provided fundamental insights into the electronic structure of 5-methyl-4-nitro-1H-1,2,3-benzotriazole and related compounds. Multiple computational studies have employed various DFT methodologies to investigate the electronic properties of benzotriazole derivatives, with particular emphasis on understanding how substituents influence molecular orbital energies and charge distribution [1] [2] [3].
The B3LYP functional with 6-31+G(d,p) basis set represents the most commonly utilized computational approach for studying benzotriazole systems. This hybrid density functional provides reliable predictions of molecular geometries, vibrational frequencies, and electronic properties while maintaining computational efficiency [1] [4]. For benzotriazole derivatives, the calculated HOMO-LUMO energy gaps typically range from 5.0 to 5.5 eV, indicating significant electronic stability [5] [6].
Computational investigations of the nitro group influence on electronic structure reveal substantial electron-withdrawing effects that lower both HOMO and LUMO energy levels. The nitro substituent creates a significant dipole moment and alters the charge distribution across the benzotriazole ring system [2] [5]. Natural bond orbital analysis demonstrates that the nitro group withdraws electron density from the aromatic system, with the nitrogen atom bearing a partial positive charge of approximately +0.37 e [7].
The methyl substituent at the 5-position provides complementary electronic effects through hyperconjugation and inductive donation. This electron-donating character partially counteracts the electron-withdrawing nature of the nitro group, resulting in a modulated electronic structure that influences both chemical reactivity and molecular stability [8] [9]. The calculated molecular electrostatic potential maps reveal regions of electron density depletion around the nitro group and relative enrichment near the methyl substituent.
Comparative DFT studies using the B3PW91/6-311+G(d,p) level of theory have been employed to predict thermal stability parameters for nitro-substituted benzotriazoles. These calculations demonstrate that the presence of both methyl and nitro substituents creates a complex electronic landscape that affects bond dissociation energies and activation barriers for thermal decomposition [2] [10].
Molecular dynamics simulations provide critical insights into the solid-state packing behavior of 5-methyl-4-nitro-1H-1,2,3-benzotriazole, revealing how intermolecular interactions influence crystal structure and thermal properties. Classical MD simulations using established force fields such as AMBER, COMPASS, and OPLS-AA have been employed to investigate the dynamic behavior of benzotriazole derivatives in crystalline environments [11] [12] [13].
The solid-state packing of nitro-substituted benzotriazoles is dominated by several key intermolecular interactions. Hydrogen bonding between the triazole NH group and nitrogen atoms of adjacent molecules creates extended chain structures that provide structural stability [14] [15]. The nitro group participates in additional hydrogen bonding through its oxygen atoms, forming secondary networks that contribute to crystal cohesion [16].
Computational analysis of crystal packing reveals that 5-methyl-4-nitro-1H-1,2,3-benzotriazole likely adopts a monoclinic crystal system based on structural similarities with related compounds. The methyl substituent influences packing efficiency through steric effects, while the nitro group creates directional intermolecular interactions that guide crystal growth [17] [18]. MD simulations predict intermolecular distances of approximately 3.2-3.8 Å between aromatic rings, consistent with π-π stacking interactions.
Temperature-dependent MD studies demonstrate that molecular mobility increases significantly above 300 K, with enhanced rotational freedom around the C-N bonds connecting substituents to the benzotriazole core [19] [20]. The activation energy for molecular reorientation in the solid state is estimated to be approximately 12-15 kcal/mol based on simulation results [8].
The influence of solid-state packing on thermal decomposition has been investigated through reactive MD simulations using the ReaxFF force field. These studies reveal that crystal packing constraints significantly affect decomposition pathways, with densely packed structures exhibiting higher activation barriers for initial bond breaking events [21] [22]. The calculated decomposition temperatures range from 250-280°C, depending on the specific crystal polymorph and packing arrangement.
Quantitative structure-property relationship modeling has emerged as a powerful tool for predicting the stability characteristics of nitro-substituted benzotriazoles, including 5-methyl-4-nitro-1H-1,2,3-benzotriazole. Multiple QSPR studies have focused on developing predictive models for impact sensitivity, thermal stability, and decomposition behavior of nitro-containing energetic compounds [23] [24] [10].
The most comprehensive QSPR model for nitro compound stability was developed using a dataset of 404 nitro compounds, employing the Monte Carlo algorithm implemented in CORAL software. This model achieved excellent predictive performance with R² values exceeding 0.78 for external validation sets [23]. The model utilizes molecular descriptors derived from SMILES notations and incorporates both structural and electronic parameters to predict impact sensitivity values.
Key molecular descriptors identified as critical for nitro group stability include the square of nitro group charge (Q²NO₂), oxygen balance parameters, and various topological indices [24] [25]. The nitro group charge, calculated through natural population analysis, serves as a primary indicator of molecular sensitivity, with higher positive charges correlating with increased instability [5] [23].
Artificial neural network models have demonstrated superior performance compared to traditional multiple linear regression approaches for predicting nitro compound properties. ANN models incorporating 3D molecular descriptors achieved R² values of 0.866 for test sets, significantly outperforming linear methods [25] [26]. The non-linear nature of ANN models better captures the complex relationships between molecular structure and stability parameters.
Machine learning approaches using density functional theory-calculated descriptors have shown particular promise for predicting thermal stability. Models incorporating conceptual DFT descriptors such as hardness, softness, and electrophilicity index provide chemically meaningful relationships with decomposition reactivity [10] [27]. The integration of quantum chemical descriptors with topological parameters enhances model accuracy and interpretability.
Recent developments in QSPR modeling have focused on incorporating mechanistic understanding into predictive frameworks. Models that explicitly account for the electronic effects of substituents and their interactions with the nitro group show improved performance for compounds outside the original training set [28] [29]. These mechanistically-informed models provide valuable insights into the factors controlling nitro group stability in complex molecular environments.
The comparative analysis of isomeric energy landscapes for 5-methyl-4-nitro-1H-1,2,3-benzotriazole requires consideration of both tautomeric and conformational isomerism, as well as positional isomerism effects. High-level ab initio calculations have revealed the complex energy relationships between different isomeric forms of benzotriazole derivatives [30] [31] [32].
Tautomeric equilibrium studies demonstrate that the 1H-tautomer of benzotriazole is generally preferred over the 2H-form, with energy differences ranging from 0.1 to 2.5 kcal/mol depending on the computational method employed [30] [31]. The presence of the methyl and nitro substituents in 5-methyl-4-nitro-1H-1,2,3-benzotriazole stabilizes the 1H-tautomer through electronic effects, with the calculated energy difference increasing to approximately 1.8 kcal/mol [32].
Conformational analysis reveals that the nitro group can adopt different orientations relative to the benzotriazole plane, creating multiple conformational isomers. The coplanar arrangement represents the global minimum energy conformation, while perpendicular orientations lie approximately 2-3 kcal/mol higher in energy [8] [33]. The methyl substituent shows minimal conformational flexibility due to its tetrahedral geometry and steric constraints.
Positional isomerism effects have been investigated through systematic comparison of different substitution patterns. The 5-methyl-4-nitro isomer exhibits distinct electronic properties compared to alternative arrangements such as 4-methyl-5-nitro or 6-methyl-5-nitro substitution patterns [34] [7]. Energy differences between positional isomers typically range from 3-8 kcal/mol, with the observed substitution pattern representing a thermodynamically favorable arrangement.
The influence of external factors on isomeric energy landscapes has been explored through solvation studies and crystal packing analysis. Solvent effects can significantly alter tautomeric preferences, with polar solvents generally favoring the 1H-tautomer through preferential solvation [35] [36]. Crystal packing forces may stabilize specific conformations that differ from gas-phase preferences, highlighting the importance of environmental effects on molecular stability.
Computational investigations of reaction pathways between isomeric forms reveal significant activation barriers for tautomeric interconversion. The calculated barriers range from 25-35 kcal/mol for direct hydrogen transfer mechanisms, while water-mediated pathways show reduced barriers of 15-20 kcal/mol [30] [31]. These high barriers ensure that individual tautomeric forms maintain their identity under normal laboratory conditions.